N,N'-Bis(5-methyl-2-pyridinyl)thiourea
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Overview
Description
N,N’-Bis(5-methyl-2-pyridinyl)thiourea is an organic compound with the molecular formula C13H14N4S It is a thiourea derivative, characterized by the presence of two 5-methyl-2-pyridinyl groups attached to the nitrogen atoms of the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(5-methyl-2-pyridinyl)thiourea typically involves the reaction of 5-methyl-2-pyridinylamine with thiophosgene or a similar thiocarbonyl reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a solvent like dichloromethane or chloroform, and the temperature is maintained at room temperature or slightly elevated to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(5-methyl-2-pyridinyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(5-methyl-2-pyridinyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridinyl derivatives depending on the reagent used.
Scientific Research Applications
N,N’-Bis(5-methyl-2-pyridinyl)thiourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N,N’-Bis(5-methyl-2-pyridinyl)thiourea involves its ability to form hydrogen bonds and coordinate with metal ions. The thiourea moiety can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and coordination. This interaction can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its use as an organocatalyst.
N,N’-Bis(2-pyridinyl)thiourea: Similar structure but without the methyl groups on the pyridine rings.
Uniqueness
N,N’-Bis(5-methyl-2-pyridinyl)thiourea is unique due to the presence of the 5-methyl groups on the pyridine rings, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to certain targets and improve its stability under various conditions.
Properties
CAS No. |
16407-30-0 |
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Molecular Formula |
C13H14N4S |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
1,3-bis(5-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C13H14N4S/c1-9-3-5-11(14-7-9)16-13(18)17-12-6-4-10(2)8-15-12/h3-8H,1-2H3,(H2,14,15,16,17,18) |
InChI Key |
HEPZHLVRUKGZOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC2=NC=C(C=C2)C |
Origin of Product |
United States |
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